molecular formula C13H19N B13186759 7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine

7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine

Katalognummer: B13186759
Molekulargewicht: 189.30 g/mol
InChI-Schlüssel: VQQROXIKFLOQPL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound belongs to the class of benzoannulenes, which are characterized by their fused ring structures. The presence of the amine group and the dimethyl substitution at the 7th position adds to its chemical reactivity and potential utility in different chemical reactions.

Vorbereitungsmethoden

The synthesis of 7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine typically involves multi-step organic synthesis techniques. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable aromatic compound, a series of reactions such as alkylation, reduction, and cyclization can be employed to obtain the desired benzoannulene structure . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalysts and specific reaction conditions to streamline the process.

Analyse Chemischer Reaktionen

7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine undergoes various types of chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural properties make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: It can be used in the production of specialty chemicals and materials, including polymers and advanced materials.

Wirkmechanismus

The mechanism of action of 7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their activity. Additionally, the compound’s unique ring structure allows it to fit into specific binding sites on proteins or enzymes, modulating their function. These interactions can affect various biochemical pathways, leading to potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine can be compared with other similar compounds, such as:

  • 6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine : Lacks the dimethyl substitution, which may affect its reactivity and binding properties.
  • 9,9-dimethyl-6,7,8,9-tetrahydro-5H-benzo 7annulen-6-amine : Similar structure but with different substitution patterns, leading to variations in chemical behavior and applications .
  • 7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo 7annulen-5-one : Contains a ketone group instead of an amine, resulting in different reactivity and potential uses.

The uniqueness of 7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine lies in its specific substitution pattern and the presence of the amine group, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C13H19N

Molekulargewicht

189.30 g/mol

IUPAC-Name

7,7-dimethyl-5,6,8,9-tetrahydrobenzo[7]annulen-5-amine

InChI

InChI=1S/C13H19N/c1-13(2)8-7-10-5-3-4-6-11(10)12(14)9-13/h3-6,12H,7-9,14H2,1-2H3

InChI-Schlüssel

VQQROXIKFLOQPL-UHFFFAOYSA-N

Kanonische SMILES

CC1(CCC2=CC=CC=C2C(C1)N)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.